2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene

Catalog No.
S765821
CAS No.
111873-07-5
M.F
C8H9BrS
M. Wt
217.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene

CAS Number

111873-07-5

Product Name

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1-benzothiophene

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

InChI

InChI=1S/C8H9BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2

InChI Key

CJRRLCPMBQMCRO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C(S2)Br

Canonical SMILES

C1CCC2=C(C1)C=C(S2)Br

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is a heterocyclic organic compound characterized by a fused benzene and thiophene ring system. Its molecular formula is C8H9BrSC_8H_9BrS, and it features a bromine atom at the second position of the tetrahydrobenzo[b]thiophene structure. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Due to its functional groups. Key reactions include:

  • Bromination: The compound can undergo further bromination at different positions on the aromatic ring.
  • Hydrogenation: It can be reduced to form 2-bromobenzothiophene.
  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to derivatives with enhanced biological properties .

Research indicates that 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene exhibits significant biological activities. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway through a non-electrophilic mechanism. This activation is associated with increased expression of antioxidant proteins, suggesting potential applications in combating oxidative stress-related diseases . Additionally, some studies highlight its anti-inflammatory properties, particularly in macrophage models stimulated by lipopolysaccharides .

The synthesis of 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves several steps:

  • Formation of the Tetrahydrobenzo[b]thiophene Core: Initial synthesis may involve cyclization reactions starting from suitable precursors such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.
  • Bromination: The tetrahydrobenzo[b]thiophene core can then be brominated using bromine or other brominating agents under controlled conditions to yield the desired bromo derivative .
  • Purification: The product is purified through recrystallization or chromatography to obtain pure 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene.

Due to its unique structure and biological properties, 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting oxidative stress and inflammation.
  • Material Science: In organic electronics and as a precursor for synthesizing novel materials with specific electronic properties.
  • Chemical Research: As a building block for synthesizing more complex heterocyclic compounds with potential pharmacological activities .

Interaction studies of 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene focus on its binding affinity and mechanism of action with various biological targets. For instance:

  • NRF2 Activation: Studies have demonstrated that this compound activates NRF2 without forming electrophilic adducts with cellular macromolecules. This suggests a unique mode of action compared to other NRF2 activators .
  • Anti-inflammatory Mechanisms: Its ability to inhibit inflammatory responses in macrophages indicates potential interactions with signaling pathways involved in inflammation .

Several compounds share structural similarities with 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Amino-3-bromobenzo[b]thiopheneContains an amino group instead of bromoExhibits different biological activity profiles
3-Bromo-4-hydroxybenzo[b]thiopheneHydroxy group at position fourKnown for its antioxidant properties
2-Amino-4-methylbenzo[b]thiopheneMethyl substitution at position fourPotentially different pharmacological effects

These compounds highlight the versatility of the benzo[b]thiophene structure while demonstrating how slight modifications can lead to distinct biological activities and applications.

XLogP3

3.9

Wikipedia

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene

Dates

Modify: 2023-08-15

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